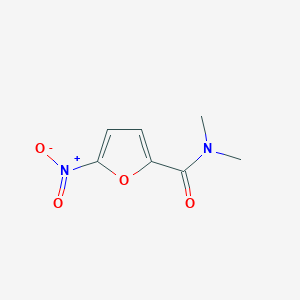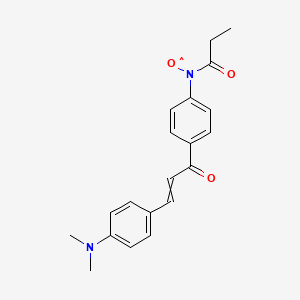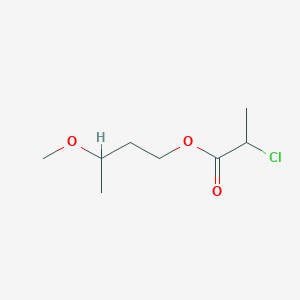
3-Methoxybutyl 2-chloropropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methoxybutyl 2-chloropropanoate is an organic compound with the molecular formula C₈H₁₅ClO₃. It is a chlorinated ester, which means it contains both an ester functional group and a chlorine atom. This compound is used in various chemical reactions and has applications in different fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxybutyl 2-chloropropanoate typically involves the esterification of 2-chloropropanoic acid with 3-methoxybutanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include maintaining a temperature range of 60-80°C and continuous stirring to ensure complete reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar reaction conditions but with larger quantities of reactants and catalysts. The process involves the use of industrial reactors equipped with temperature control and stirring mechanisms. The product is then purified through distillation to remove any unreacted starting materials and by-products.
化学反応の分析
Types of Reactions
3-Methoxybutyl 2-chloropropanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, to form different esters.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to produce 2-chloropropanoic acid and 3-methoxybutanol.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, with the reaction typically carried out at room temperature.
Hydrolysis: Acidic hydrolysis uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide. The reaction is usually performed at elevated temperatures (around 100°C).
Reduction: Lithium aluminum hydride is used as the reducing agent, and the reaction is conducted under anhydrous conditions to prevent the decomposition of the reagent.
Major Products Formed
Nucleophilic Substitution: Produces various substituted esters depending on the nucleophile used.
Hydrolysis: Yields 2-chloropropanoic acid and 3-methoxybutanol.
Reduction: Results in the formation of 3-methoxybutanol.
科学的研究の応用
3-Methoxybutyl 2-chloropropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Employed in studies involving ester hydrolysis and enzyme-catalyzed reactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of 3-Methoxybutyl 2-chloropropanoate involves its interaction with nucleophiles and catalysts in chemical reactions. The ester group is susceptible to nucleophilic attack, leading to the formation of different products depending on the reaction conditions. The chlorine atom also plays a crucial role in substitution reactions, where it can be replaced by other nucleophiles.
類似化合物との比較
Similar Compounds
3-Methoxybutyl 3-chloropropanoate: Similar in structure but with the chlorine atom located on the third carbon of the propanoate group.
Methyl 2-chloropropanoate: A simpler ester with a methyl group instead of the 3-methoxybutyl group.
Ethyl 2-chloropropanoate: Similar to methyl 2-chloropropanoate but with an ethyl group.
Uniqueness
3-Methoxybutyl 2-chloropropanoate is unique due to the presence of both a methoxy group and a chlorine atom, which allows it to participate in a variety of chemical reactions. Its structure provides versatility in synthetic applications, making it a valuable compound in research and industrial processes.
特性
CAS番号 |
5434-49-1 |
|---|---|
分子式 |
C8H15ClO3 |
分子量 |
194.65 g/mol |
IUPAC名 |
3-methoxybutyl 2-chloropropanoate |
InChI |
InChI=1S/C8H15ClO3/c1-6(11-3)4-5-12-8(10)7(2)9/h6-7H,4-5H2,1-3H3 |
InChIキー |
WYURWESHSOIMIC-UHFFFAOYSA-N |
正規SMILES |
CC(CCOC(=O)C(C)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethanone, 1-[4-(1-methylethyl)phenyl]-, oxime](/img/structure/B14742728.png)
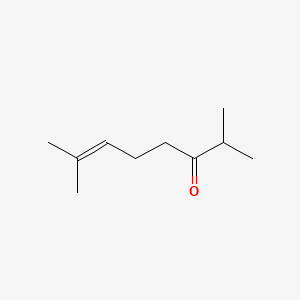
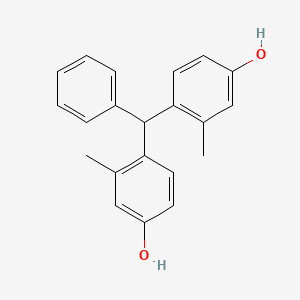
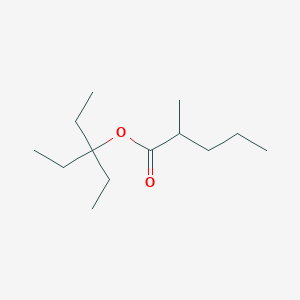
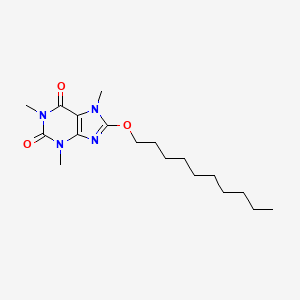
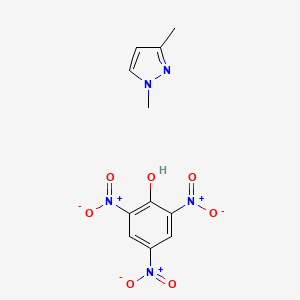
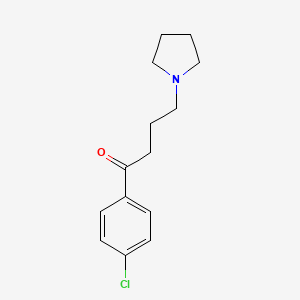
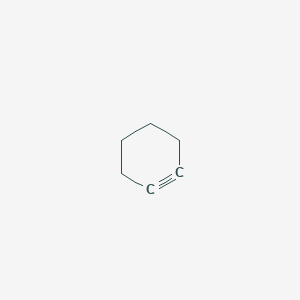
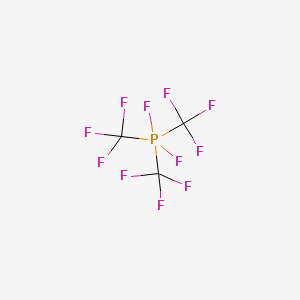
![4,4'-[(Chloro-p-phenylene)bis(azo)]di-o-cresol](/img/structure/B14742762.png)

![(1R,2S,3S,5S)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B14742774.png)
